
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is a derivative of 1,4-dioxane-2,5-dione, which is a cyclic ester. This compound is notable for its unique structural features, including a propynyl group attached to the dioxane ring. It is used in various scientific research applications due to its reactivity and potential for forming polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- typically involves the reaction of malonic acid derivatives with acetone in the presence of acetic anhydride and sulfuric acid . Another method involves the use of isopropenyl acetate and catalytic sulfuric acid . These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more reduced forms.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is used in several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,4-dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- involves its ability to undergo various chemical reactions that modify its structure. The molecular targets and pathways involved depend on the specific application. For example, in polymerization reactions, the compound acts as a monomer that forms long polymer chains through repeated reactions.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione.
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine.
Uniqueness
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is unique due to its propynyl group, which imparts distinct reactivity and potential for forming polymers. This makes it particularly valuable in applications requiring specific structural features and reactivity.
Properties
Molecular Formula |
C8H8O4 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-methyl-6-prop-2-ynyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C8H8O4/c1-3-4-6-8(10)11-5(2)7(9)12-6/h1,5-6H,4H2,2H3 |
InChI Key |
RUCSPYCHQRRDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)


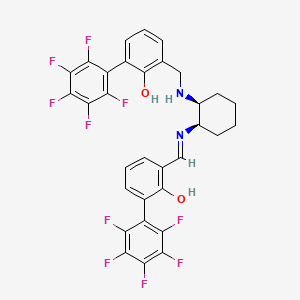
![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
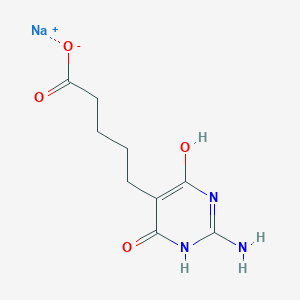

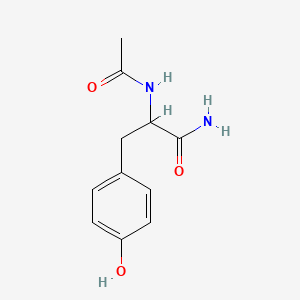
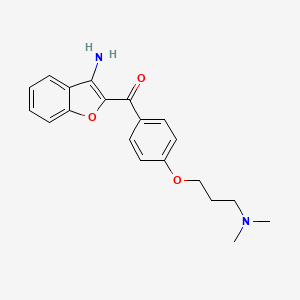

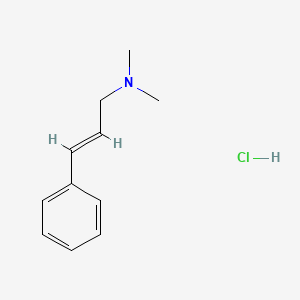
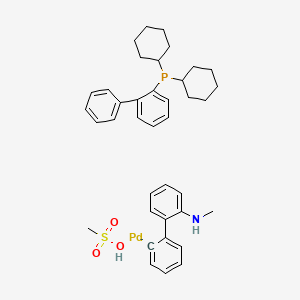
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
